molecular formula C11H12O3 B13025475 7-Methoxy-6-methylchroman-4-one

7-Methoxy-6-methylchroman-4-one

Cat. No.: B13025475
M. Wt: 192.21 g/mol
InChI Key: WCSBSSBTSKILFR-UHFFFAOYSA-N
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Description

7-Methoxy-6-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzopyran structure with a methoxy group at the 7th position and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the chromanone structure . The reaction conditions often involve temperatures ranging from 80°C to 150°C, depending on the specific catalyst and solvent used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-6-methylchroman-4-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and enhanced biological activities. These structural features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-methoxy-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6H,3-4H2,1-2H3

InChI Key

WCSBSSBTSKILFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)OCCC2=O

Origin of Product

United States

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